molecular formula C21H23N3O4 B11374961 N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-ethylphenoxy)propanamide

N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-ethylphenoxy)propanamide

Cat. No.: B11374961
M. Wt: 381.4 g/mol
InChI Key: KYDZTNFSAMDGJZ-UHFFFAOYSA-N
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Description

N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-ethylphenoxy)propanamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an oxadiazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-ethylphenoxy)propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: This step involves the cyclization of a hydrazide with an appropriate nitrile oxide under acidic or basic conditions.

    Substitution Reactions: The ethoxyphenyl and ethylphenoxy groups are introduced through nucleophilic substitution reactions, often using halogenated precursors and strong bases like sodium hydride or potassium carbonate.

    Amidation: The final step involves the formation of the amide bond, typically achieved by reacting the oxadiazole intermediate with an appropriate amine under dehydrating conditions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-ethylphenoxy)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.

Major Products

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-ethylphenoxy)propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a bioactive compound, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-ethylphenoxy)propanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and immune response, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methylphenoxy)propanamide
  • N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)propanamide

Uniqueness

N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-ethylphenoxy)propanamide stands out due to its specific substituents, which confer unique chemical and biological properties. The ethoxy and ethyl groups enhance its lipophilicity and stability, making it a promising candidate for various applications.

Properties

Molecular Formula

C21H23N3O4

Molecular Weight

381.4 g/mol

IUPAC Name

N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-ethylphenoxy)propanamide

InChI

InChI=1S/C21H23N3O4/c1-4-15-6-10-18(11-7-15)27-14(3)21(25)22-20-19(23-28-24-20)16-8-12-17(13-9-16)26-5-2/h6-14H,4-5H2,1-3H3,(H,22,24,25)

InChI Key

KYDZTNFSAMDGJZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OC(C)C(=O)NC2=NON=C2C3=CC=C(C=C3)OCC

Origin of Product

United States

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